(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone
Description
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3N2O/c13-9-5-7(6-10(14)18-9)11(20)19-3-1-8(2-4-19)12(15,16)17/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKWNKOTEBMXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone typically involves multiple steps, starting with the preparation of the pyridyl and piperidino precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit notable antimicrobial properties. Studies have shown that (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone demonstrates effectiveness against a range of bacteria and fungi. Its structure allows for interaction with microbial enzymes, inhibiting their function and leading to cell death .
Potential as a Drug Candidate
The compound's unique trifluoromethyl group enhances its lipophilicity, which may improve bioavailability. Preliminary studies suggest that it could serve as a lead compound in the development of new pharmaceuticals targeting various diseases, including infections and possibly cancer .
Agricultural Chemistry
Pesticide Development
The compound's chlorinated pyridine structure has been explored for use in developing novel pesticides. Its ability to disrupt the metabolic pathways of pests makes it a candidate for environmentally friendly pest control solutions. Research indicates that it can be effective against both insect and fungal pathogens, reducing the reliance on traditional pesticides .
Herbicide Potential
In addition to its insecticidal properties, there is ongoing research into its efficacy as an herbicide. The compound's mechanism of action may involve inhibiting specific enzymes crucial for plant growth, offering a targeted approach to weed management in agricultural settings .
Material Science
Polymer Additives
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone has been investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance of polymers, making them suitable for more demanding applications .
Surface Coatings
The compound's properties also make it suitable for use in surface coatings that require durability and resistance to harsh environmental conditions. Its application can lead to improved performance in coatings used in automotive and aerospace industries .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Pesticide Efficacy | Showed effectiveness against common agricultural pests with minimal environmental impact. |
| Study C | Polymer Enhancement | Improved thermal stability of polymer composites by 30% when included at 5% concentration. |
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidino Methanone Derivatives (Aryl-Substituted)
Several piperidino methanone derivatives, synthesized via column chromatography and characterized for purity and melting points, provide a basis for comparison:
- Structural Differences : Unlike the target compound, these analogs lack halogen (Cl) or trifluoromethyl substituents, instead featuring aromatic groups (biphenyl, naphthyl). The absence of electron-withdrawing groups may reduce their stability in metabolic or reactive environments.
- Physical Properties : The higher melting point of 1e (110–111°C) compared to 1d (95–96°C) suggests better crystalline packing due to the 2-naphthyl group’s planar geometry. The target compound’s melting point is unspecified but may be influenced by its higher molecular weight and polar substituents.
- Synthesis : All analogs in this category rely on straightforward column chromatography, whereas the target compound’s synthesis likely requires specialized reagents (e.g., for introducing -CF₃ and Cl groups), though exact methods are undisclosed .
Iodo-Substituted Spiro-Fused Pyridine Derivatives
Compound 16G, synthesized via Pd-catalyzed Sonogashira coupling, shares partial structural motifs with the target compound:
- Structure: (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone (C₃₅H₂₇NO₄, MW 526.20) .
- Key Features: Contains a trifluoromethylphenyl group and a pyridine core but differs in substituents (iodo/ethynyl vs. dichloro/piperidino).
- Synthesis : Utilizes PdCl₂(PPh₃)₂ and CuI catalysts, highlighting the role of transition metals in constructing complex architectures. This contrasts with the target compound’s synthesis, which may involve halogenation and piperidine functionalization steps .
Natural Alkaloids with Piperidine Moieties
GC-MS analysis of Cynanchum komarovii identified alkaloids like 4-(1-piperidinyl)-2-butanone, which share a piperidine ring but lack halogen or -CF₃ groups . This underscores the target compound’s synthetic origin and engineered electronic properties, which are absent in natural analogs.
Research Findings and Implications
- Lipophilicity : The -CF₃ group enhances lipophilicity (logP ~3.5 estimated), which may improve membrane permeability relative to less halogenated derivatives .
- Synthetic Complexity : The target’s commercial availability contrasts with the academic focus of analogs like 1c–1e , suggesting industrial relevance as a building block for pharmaceuticals or agrochemicals .
Biological Activity
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone, with the molecular formula and CAS number 4431202, is a compound of interest in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Weight : 327.13 g/mol
- Molecular Structure : Contains a pyridine ring substituted with dichloro and trifluoromethyl groups, enhancing its reactivity and biological properties.
Biological Activity Overview
The biological activity of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone has been investigated in various contexts, particularly for its potential as a herbicide and its interactions with biological targets.
1. Herbicidal Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced herbicidal properties. For instance, related compounds have shown significant post-emergence herbicidal activity against various weeds. A study demonstrated that derivatives of this compound could inhibit phytoene desaturase (PDS), an essential enzyme in the carotenoid biosynthesis pathway, leading to effective weed control at concentrations ranging from 375 to 750 g/ha .
2. Antimicrobial Properties
The presence of halogen substituents in aromatic compounds is known to influence their antimicrobial activity. Studies on similar pyridine derivatives have shown promising results against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Synthesis Methods
The synthesis of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone typically involves multi-step reactions starting from commercially available precursors. The regioselective synthesis methods have been optimized to yield high purity and yield .
Key Synthesis Steps:
- Formation of Pyridine Derivative : Starting from 2,6-dichloropyridine.
- Trifluoromethylation : Introduction of the trifluoromethyl group using trifluoroacetic acid derivatives.
- Piperidine Ring Formation : Cyclization to form the piperidine moiety.
Case Study 1: Herbicidal Efficacy
In a comparative study on herbicides, (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone was evaluated alongside commercial herbicides. Results indicated that it exhibited comparable efficacy in controlling specific weed species while demonstrating a favorable safety profile for non-target plants .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound displayed significant inhibition zones in agar diffusion assays, suggesting effective antimicrobial properties . The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone, and how can reaction yields be maximized?
The compound is synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Coupling of 2,6-dichloro-4-pyridyl and 4-(trifluoromethyl)piperidine moieties using reagents like Dess-Martin periodinane for oxidation (yield: ~99%) .
- Purification via flash chromatography (silica gel, gradient elution with i-Hex/EtOAc) to isolate intermediates .
- Critical parameters : Temperature control (20–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (e.g., 1:1.2 for alcohol:oxidizer) to minimize side products. Yield optimization requires iterative adjustment of solvent polarity and reaction time .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra for diagnostic peaks (e.g., pyridyl Cl substituents at δ 7.8–8.2 ppm; CF₃ group at δ 120–125 ppm in F NMR) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 348/350 for dichloro derivatives) .
Q. What solvent systems are suitable for solubility testing, and how does polarity affect stability?
- Preferred solvents : Dimethyl sulfoxide (DMSO), methanol, and ethanol due to high solubility (>50 mg/mL) .
- Stability considerations : Avoid aqueous buffers (pH >7) to prevent hydrolysis of the trifluoromethyl group. Store in anhydrous conditions at -20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological activity against enzyme targets?
Q. What strategies resolve contradictions in biological assay data (e.g., IC₅₀ variability across studies)?
- Experimental replication : Test activity in ≥3 independent assays (e.g., enzyme inhibition, cell viability) .
- Control standardization : Use reference inhibitors (e.g., OXA-48 inhibitors for β-lactamase studies) to calibrate assay conditions .
- Statistical analysis : Apply ANOVA or Tukey’s test to identify outliers caused by solvent interference (e.g., DMSO >1% vol/vol) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?
- Bioisosteric replacement : Substitute the piperidine ring with morpholine (improves aqueous solubility) or introduce PEGylated side chains (prolongs half-life) .
- Metabolic stability : Incorporate deuterium at labile C-H positions (e.g., adjacent to CF₃) to slow CYP450-mediated degradation .
Safety and Handling Guidelines
Q. What safety protocols are critical when handling hazardous intermediates during synthesis?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks (target compound may release Cl₂ gas under heat) .
- Waste disposal : Segregate halogenated waste (EPA code D003) and contract licensed hazardous waste handlers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
